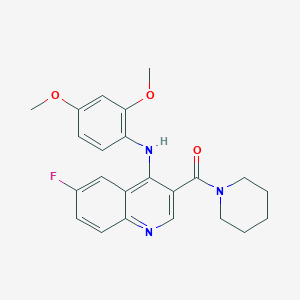

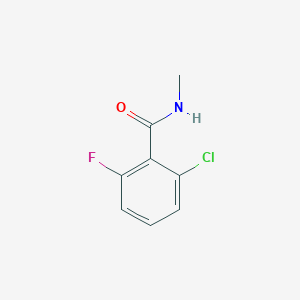

4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been explored in the provided literature. While the specific compound "4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide" is not directly mentioned, the synthesis of structurally related compounds offers insight into potential synthetic routes. For instance, the synthesis of a new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was achieved at room temperature, involving steps that are characterized by various spectroscopic techniques such as 1H NMR, 13C- NMR, IR, MS, and elemental analysis, followed by X-ray single-crystal determination . This suggests that a similar approach could be applied to synthesize the compound , with the possibility of modifications in the starting materials and reaction conditions to incorporate the ureido and thiazolyl functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The compound mentioned in the first paper crystallizes in a monoclinic space group, with specific unit cell parameters and molecular packing influenced by N–H···O hydrogen bonds . This information is crucial as it can be used to predict the molecular structure of "4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide", which may also exhibit hydrogen bonding and similar crystalline properties.

Chemical Reactions Analysis

The literature does not provide specific details on the chemical reactions involving the compound of interest. However, the synthesis of related compounds involves the formation of amide bonds and potentially the use of protective groups, coupling agents, and other reagents that facilitate the construction of complex molecules like the benzothiazole and thiazolidin derivatives mentioned in the second paper . These reactions are likely to be relevant to the synthesis of "4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide" and can provide a foundation for understanding its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. The crystal density, melting point, solubility, and other physical properties are often determined experimentally. For example, the crystal density of the compound in the first paper is reported as 1.311 g/cm3 . Chemical properties such as stability, reactivity, and the potential for intermolecular interactions can also be deduced from the molecular structure and functional groups present. The presence of amide bonds and aromatic rings suggests a certain degree of stability and potential for pi-pi interactions, which could be similar in "4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide".

Relevant Case Studies

The antimicrobial activity of related compounds has been evaluated, with some showing potent activity against various bacterial and fungal species . This suggests that "4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide" could also possess antimicrobial properties, making it a candidate for further biological testing. Docking studies and the elucidation of the relationship between molecular properties and antimicrobial activity provide a framework for understanding how the compound might interact with biological targets .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzothiazoles, including compounds structurally similar to 4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide, exhibit significant antimicrobial activity. For instance, N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides have been synthesized and displayed promising antimicrobial activities against a range of bacterial and fungal strains, with some compounds showing Minimum Inhibition Concentrations (MIC) of 4–16 μg/mL against pathogens like Streptococcus pneumonia, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeuroginosa, Escherichia coli, Klebsiella pneumonia, Aspergillus fumigates, and Candida albicans (Rezki, 2016).

Anti-Inflammatory and Analgesic Properties

Compounds derived from benzothiazoles, including those related to 4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide, have been explored for their potential anti-inflammatory and analgesic effects. A study on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reported significant anti-inflammatory and analgesic activities, with some compounds showing higher COX-2 inhibition and comparable efficacy to sodium diclofenac in edema inhibition tests (Abu‐Hashem et al., 2020).

Enzyme Inhibition

The application of benzothiazole derivatives extends to enzyme inhibition, offering potential therapeutic benefits in treating diseases related to enzyme dysregulation. A study demonstrated the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and their evaluation for various biological activities, including urease inhibition. These compounds displayed significant activity, with some surpassing the standard used in the assays, indicating their potential as urease inhibitors. The most active compound among these was N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, suggesting the crucial role of hydrogen bonding with the enzyme for effective inhibition (Gull et al., 2016).

properties

IUPAC Name |

4-[[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c1-12-2-6-15(7-3-12)23-19(28)25-20-24-16(11-29-20)10-17(26)22-14-8-4-13(5-9-14)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,22,26)(H2,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGQFHWWMDEHQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)

![3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2524730.png)

![3,4,5,6-tetrachloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2524733.png)

![9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524735.png)